An In-depth Technical Guide to the Chemical and Physical Properties of Cyclopropanecarboxylate and its Derivatives
An In-depth Technical Guide to the Chemical and Physical Properties of Cyclopropanecarboxylate and its Derivatives
This guide offers a detailed exploration of the chemical and physical properties of the cyclopropanecarboxylate moiety, a critical structural motif in modern drug development and organic synthesis. We will delve into the core characteristics of cyclopropanecarboxylic acid and its activated form, cyclopropanecarbonyl chloride, providing a foundational understanding for researchers and scientists. Furthermore, this document will address the properties of key hydrochloride salts of cyclopropanecarboxylate derivatives, which are of significant interest in pharmaceutical applications.
The unique strained three-membered ring of the cyclopropane group imparts distinct electronic and steric properties to its derivatives, influencing their reactivity, stability, and biological activity.[1] Understanding these fundamental properties is paramount for the rational design of novel therapeutics and the optimization of synthetic routes.
I. Core Physicochemical Properties
The foundational compounds, cyclopropanecarboxylic acid and cyclopropanecarbonyl chloride, exhibit a range of properties that are crucial for their handling, storage, and application in synthesis. A summary of these properties is presented in the table below.
| Property | Cyclopropanecarboxylic Acid | Cyclopropanecarbonyl Chloride |
| Molecular Formula | C₄H₆O₂[2] | C₄H₅ClO[3] |
| Molecular Weight | 86.09 g/mol [2] | 104.53 g/mol [3] |
| CAS Number | 1759-53-1[2] | 4023-34-1[3] |
| Appearance | Colorless to yellowish liquid[4] | Clear colorless to slightly yellow liquid[5] |
| Melting Point | 14-17 °C[6] | -77.5-78.5 °C[7] |
| Boiling Point | 182-184 °C[6] | 119 °C[5] |
| Density | 1.081 g/mL at 25 °C[6] | 1.152 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.438[6] | n20/D 1.452[5] |
| Solubility | Insoluble in water; soluble in ethyl acetate and ether.[6] | Decomposes in water.[7] |
II. Spectroscopic and Structural Characterization
The structural elucidation of cyclopropanecarboxylate derivatives relies heavily on modern spectroscopic techniques.
A. Infrared (IR) Spectroscopy:
The IR spectrum of cyclopropanecarboxylic acid is characterized by a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹.[2] For cyclopropanecarbonyl chloride, the C=O stretch is typically observed at a higher frequency, around 1780 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.[8]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for confirming the presence of the cyclopropane ring. The protons on the cyclopropane ring typically appear as complex multiplets in the upfield region of the spectrum (around 0.5-1.5 ppm).[9][10] The methine proton adjacent to the carbonyl group is found further downfield. In ¹³C NMR, the carbons of the cyclopropane ring resonate at unusually high field due to their high s-character.
C. Mass Spectrometry (MS):
Electron ionization mass spectrometry of cyclopropanecarboxylic acid and its derivatives often shows a prominent molecular ion peak. Fragmentation patterns can be complex due to the strained ring system.
III. Synthesis and Reactivity
The synthesis of the cyclopropanecarboxylate core is a topic of significant research interest, with numerous methods developed to access this valuable scaffold.
A. General Synthetic Workflow:
A common strategy for the synthesis of cyclopropanecarboxylic acid involves the cyclopropanation of an appropriate precursor followed by hydrolysis. This is conceptually illustrated in the workflow diagram below.
Caption: Generalized synthetic workflow for cyclopropanecarboxylic acid and its derivatives.
B. Key Synthetic Methodologies:
-
From γ-Butyrolactone: A classical approach involves the cleavage of γ-butyrolactone to form a 4-halobutyrate ester, which is then cyclized in the presence of a base.[11]
-
Wadsworth-Emmons Cyclopropanation: This method utilizes a phosphonoalkanoate anion and an epoxide to construct the cyclopropane ring, offering good stereocontrol.[12]
-
Oxidation of Cyclopropanecarboxaldehyde: The direct oxidation of cyclopropanecarboxaldehyde with molecular oxygen can yield cyclopropanecarboxylic acid.[11]
C. Reactivity Profile:
Cyclopropanecarboxylic acid undergoes typical reactions of a carboxylic acid, such as esterification and amidation. The acid chloride, cyclopropanecarbonyl chloride, is a much more reactive acylating agent and is widely used to introduce the cyclopropylcarbonyl moiety into molecules.[5]
IV. Properties of Cyclopropanecarboxylate Hydrochloride Derivatives
The "hydrochloride" designation in the topic suggests the presence of a basic functional group, typically an amine, which has been protonated to form a hydrochloride salt. These salts are of particular importance in drug development as they often exhibit improved solubility and stability compared to the free base.
| Derivative | Molecular Formula | CAS Number | Key Hazards |
| 2-Aminoethyl cyclopropanecarboxylate hydrochloride | C₆H₁₂ClNO₂ | 1803611-27-9 | Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation.[13] |
| 1-Aminocyclopropane-1-carboxylic acid hydrochloride | C₄H₈ClNO₂ | 68781-13-5 | Skin irritation, Serious eye irritation, May cause respiratory irritation.[14] |
| Cyclopropanecarboximidamide hydrochloride | C₄H₉ClN₂ | 57297-29-7 | Skin irritation, Eye irritation.[15][16] |
The presence of the hydrochloride salt significantly influences the physical properties, most notably increasing the melting point and aqueous solubility.
V. Experimental Protocols
A. Protocol for the Synthesis of Cyclopropanecarbonyl Chloride from Cyclopropanecarboxylic Acid:
This protocol is adapted from established chemical literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Reagent Addition: Charge the flask with cyclopropanecarboxylic acid. Slowly add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) to the stirred acid at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. The crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[11]
B. Protocol for the Determination of Melting Point:
-
Sample Preparation: Place a small amount of the crystalline solid into a capillary tube and compact the sample.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
VI. Applications in Research and Drug Development
The cyclopropanecarboxylate moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to:
-
Improved Metabolic Stability: The cyclopropane ring can block sites of metabolism, increasing the half-life of a drug.
-
Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding affinity for its target.
-
Favorable Physicochemical Properties: The introduction of a cyclopropane group can modulate lipophilicity and other properties to optimize drug absorption and distribution.
Cyclopropanecarboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[4][17]
VII. Safety and Handling
Cyclopropanecarboxylic acid is corrosive and can cause severe skin burns and eye damage.[18][19][20] Cyclopropanecarbonyl chloride is also corrosive, flammable, and reacts violently with water.[21] All handling of these chemicals should be done in a well-ventilated area with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[22]
References
-
NextSDS. (n.d.). 2-aminoethyl cyclopropanecarboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanecarboximidamide hydrochloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1). PubChem. Retrieved from [Link]
-
ChemBK. (2024, April 10). cyclopropanecarboxylate. Retrieved from [Link]
-
LookChem. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid chloride. NIST Chemistry WebBook. Retrieved from [Link]
-
West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]
-
Patsnap. (n.d.). Cyclopropanecarboxylic acid patented technology retrieval search results. Patsnap Eureka. Retrieved from [Link]
-
AWS. (n.d.). Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride in Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2R)-2-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
ACS Publications. (2008, January 9). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2024, January 28). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonyl chloride. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US6414181B1 - Process of producing cyclopropanecarboxylate compounds.
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
-
Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]
-
NextSDS. (n.d.). cyclopropanecarboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Free University of Bozen-Bolzano. (2023, November 14). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. BIA. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). Cyclopropanecarbonyl chloride. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid [tblchem.com]
- 5. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 11. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nextsds.com [nextsds.com]
- 14. Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | C4H8ClNO2 | CID 11957445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nextsds.com [nextsds.com]
- 17. Cyclopropanecarboxylic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 18. westliberty.edu [westliberty.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. fishersci.com [fishersci.com]
- 22. aksci.com [aksci.com]
